molecular formula C15H16FNO2S B14932205 4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B14932205
M. Wt: 293.4 g/mol
InChI Key: FRXSRKMRZPEHGZ-UHFFFAOYSA-N
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Description

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes ethyl, fluorine, methyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the ethyl, fluorine, and methyl groups onto a benzenesulfonamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

  • 4-ETHYL-N-(5-CHLORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE
  • 4-ETHYL-N-(5-BROMO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE

Uniqueness

What sets 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE apart is its specific combination of ethyl, fluorine, and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of fluorine, in particular, can enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-3-12-5-8-14(9-6-12)20(18,19)17-15-10-13(16)7-4-11(15)2/h4-10,17H,3H2,1-2H3

InChI Key

FRXSRKMRZPEHGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C

Origin of Product

United States

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